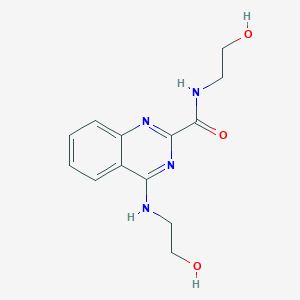
N-(2-hydroxyethyl)-4-((2-hydroxyethyl)amino)quinazoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-4-((2-hydroxyethyl)amino)quinazoline-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as HEQU or AG1478 and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
HEQU inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cellular proliferation and survival. HEQU has been found to be a potent inhibitor of EGFR, with an IC50 value of 3 nM.
Biochemical and Physiological Effects:
HEQU has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of EGFR, HEQU has been shown to inhibit the activity of other tyrosine kinases, such as HER2 and HER4. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer. Additionally, HEQU has been found to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using HEQU in lab experiments is its specificity for EGFR. This allows researchers to study the role of EGFR in cellular processes without the interference of other signaling pathways. Additionally, HEQU has been found to be stable in solution, making it a reliable tool for long-term experiments. However, one limitation of using HEQU is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the study of HEQU. One potential direction is the development of more potent and selective inhibitors of EGFR. Additionally, the use of HEQU in combination with other targeted therapies may have synergistic effects in the treatment of cancer. Finally, the role of EGFR in other cellular processes, such as wound healing and tissue regeneration, could be further studied using HEQU as a tool.
Synthesis Methods
HEQU is synthesized by reacting 2-chloro-4-nitroaniline with 2-aminoethanol followed by reaction with ethyl chloroformate. The resulting product is then reacted with 2-aminoethanol and hydroxylamine to produce HEQU. This synthesis method has been optimized to produce high yields of pure HEQU.
Scientific Research Applications
HEQU has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, HEQU has been used as a tool in cell signaling research to study the role of EGFR in cellular processes.
properties
Product Name |
N-(2-hydroxyethyl)-4-((2-hydroxyethyl)amino)quinazoline-2-carboxamide |
|---|---|
Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-(2-hydroxyethylamino)quinazoline-2-carboxamide |
InChI |
InChI=1S/C13H16N4O3/c18-7-5-14-11-9-3-1-2-4-10(9)16-12(17-11)13(20)15-6-8-19/h1-4,18-19H,5-8H2,(H,15,20)(H,14,16,17) |
InChI Key |
UQFZCMAEBJKJSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(=O)NCCO)NCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(=O)NCCO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)
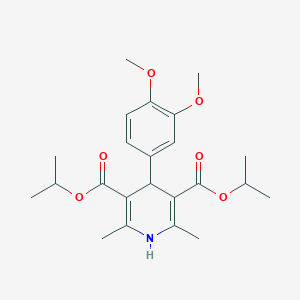
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
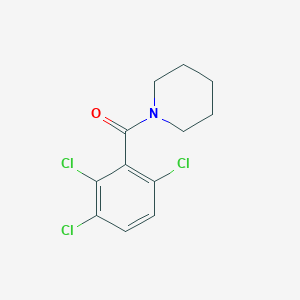
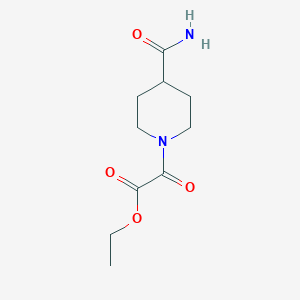
![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)
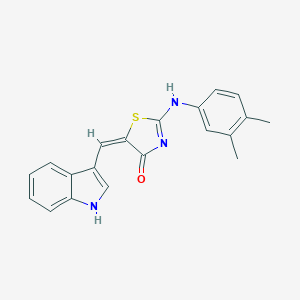
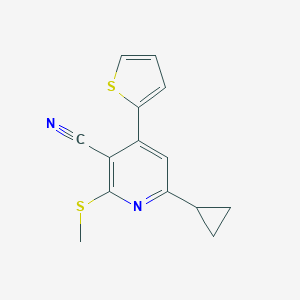
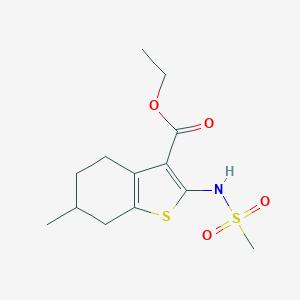
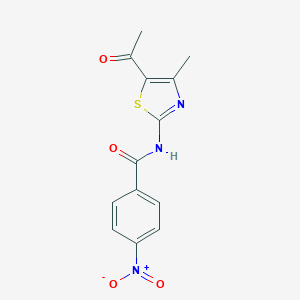
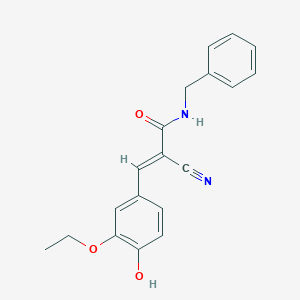
![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)